

(r)-1-Cbz-2-cyanopyrrolidine chemical properties

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Compound of Interest

Compound Name: (r)-1-Cbz-2-cyanopyrrolidine

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An In-depth Technical Guide to **(R)-1-Cbz-2-cyanopyrrolidine**: Properties, Synthesis, and Applications

Introduction

(R)-1-Cbz-2-cyanopyrrolidine, also known as Benzyl (2R)-2-cyanopyrrolidine-1-carboxylate, is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development.^{[1][2]} Its rigid five-membered ring structure, combined with the specific (R)-stereochemistry and versatile cyano and carbobenzyloxy (Cbz) functional groups, makes it an invaluable intermediate for creating complex, enantiopure molecules.^[1] This compound is particularly recognized for its crucial role as a precursor in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.^{[3][4][5]} This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Computed Properties

The fundamental properties of **(R)-1-Cbz-2-cyanopyrrolidine** are summarized below. These parameters are critical for designing synthetic routes, predicting solubility, and understanding its behavior in biological systems.

Property	Value	Source(s)
CAS Number	620601-77-6	[1][6][7]
Molecular Formula	C ₁₃ H ₁₄ N ₂ O ₂	[6][7]
Molecular Weight	230.26 g/mol	[1][6][8]
Appearance	Light yellow to yellow viscous liquid; Sticky oil to solid	[1][9]
Boiling Point	403.6 ± 45.0 °C (Predicted)	[9]
Density	1.20 ± 0.1 g/cm ³ (Predicted)	[9]
pKa	-5.02 ± 0.40 (Predicted)	[1][9]
Storage Temperature	2-8°C, Sealed in dry conditions	[9][10]
Topological Polar Surface Area	53.3 Å ²	[1][8]
Rotatable Bond Count	3	[1][8]

Chemical Structure and Stereochemistry

The structure of **(R)-1-Cbz-2-cyanopyrrolidine** is defined by three key components: the pyrrolidine ring, the cyano group at the C2 position, and the N-carbobenzyloxy (Cbz) protecting group.

Caption: 2D structure of **(R)-1-Cbz-2-cyanopyrrolidine**.

The critical feature is the stereocenter at the C2 position of the pyrrolidine ring, which has the (R)-configuration. This specific chirality is essential as it dictates the stereochemical outcome of subsequent reactions and is often a key element for achieving selective binding to biological targets, such as the active site of enzymes.[1] The Cbz group serves as a robust protecting group for the secondary amine, preventing unwanted side reactions while being readily removable under specific conditions.

Synthesis and Manufacturing

A common and reliable method for synthesizing **(R)-1-Cbz-2-cyanopyrrolidine** starts from the naturally available chiral precursor, (R)-proline. The synthesis is a multi-step process that transforms the carboxylic acid functionality into a nitrile.

Caption: General synthetic workflow for **(R)-1-Cbz-2-cyanopyrrolidine**.

Protocol Rationale:

- **N-Protection:** The synthesis begins with the protection of the secondary amine of (R)-proline using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction). This step is crucial to prevent the amine from interfering with subsequent reactions involving the carboxylic acid group. The Cbz group is chosen for its stability across a range of reaction conditions and its selective removability via catalytic hydrogenolysis.[\[11\]](#)
- **Amidation:** The carboxylic acid of N-Cbz-proline is converted into a primary amide. This is typically achieved by first activating the carboxyl group (e.g., forming a mixed anhydride or an active ester) and then reacting it with ammonia or an ammonia equivalent. This step transforms the carboxyl group into a suitable precursor for the nitrile.
- **Dehydration:** The final step involves the dehydration of the primary amide to form the nitrile (cyano) group. This is accomplished using a strong dehydrating agent such as trifluoroacetic anhydride (TFAA), phosphorus pentoxide (P₂O₅), or Burgess reagent. This reaction completes the formation of the target molecule. This synthetic approach is a well-established method for preparing 2-cyanopyrrolidines from proline.[\[3\]](#)

Spectroscopic Characterization

The identity and purity of **(R)-1-Cbz-2-cyanopyrrolidine** are confirmed using a combination of spectroscopic techniques. Each method provides unique structural information.[\[12\]](#)[\[13\]](#)

- **Infrared (IR) Spectroscopy:** The IR spectrum provides clear evidence for the key functional groups.
 - A sharp, medium-intensity absorption band around 2240-2250 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.

- A strong absorption band around $1690\text{--}1710\text{ cm}^{-1}$ corresponds to the C=O (carbonyl) stretch of the carbamate (Cbz group).
- Bands in the $2850\text{--}3000\text{ cm}^{-1}$ region are due to C-H stretching of the pyrrolidine and benzyl groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.[\[14\]](#)
 - ^1H NMR: The spectrum will show distinct signals for the aromatic protons of the benzyl group (typically 7.3–7.4 ppm), the benzylic CH_2 protons (~ 5.2 ppm, often as two distinct signals due to rotational hindrance), the methine proton at the C2 chiral center, and the diastereotopic protons of the pyrrolidine ring.
 - ^{13}C NMR: Key signals include the nitrile carbon ($\sim 118\text{--}120$ ppm), the carbamate carbonyl carbon (~ 154 ppm), and the carbons of the aromatic ring (127–136 ppm), providing a complete carbon fingerprint of the molecule.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For **(R)-1-Cbz-2-cyanopyrrolidine** ($\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2$), the expected monoisotopic mass is approximately 230.1055 Da.[\[1\]](#)[\[8\]](#) High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Reactivity and Mechanistic Considerations

The synthetic utility of **(R)-1-Cbz-2-cyanopyrrolidine** stems from the distinct reactivity of its functional groups, which can be manipulated selectively.

Caption: Key transformations of **(R)-1-Cbz-2-cyanopyrrolidine**.

- N-Deprotection (Cbz Cleavage): The Cbz group is typically removed via catalytic hydrogenolysis.[\[11\]](#) Subjecting the molecule to hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) cleaves the benzylic C-O bond, releasing the free secondary amine and producing toluene and carbon dioxide as byproducts. This unmaskes the pyrrolidine nitrogen, making it available for subsequent coupling reactions, such as acylation or alkylation, which is a key step in the synthesis of many DPP-4 inhibitors.[\[3\]](#)

- Cyano Group Transformations: The nitrile group is a versatile functional handle.
 - Reduction: It can be reduced to a primary amine ($-\text{CH}_2\text{NH}_2$) using powerful reducing agents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation (e.g., H_2 over Raney Nickel). This provides access to chiral 2-(aminomethyl)pyrrolidine derivatives.[\[15\]](#)
 - Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide ($-\text{CONH}_2$) or further to a carboxylic acid ($-\text{COOH}$).

This orthogonal reactivity—the ability to selectively modify one functional group while leaving others intact—is fundamental to its role as a strategic building block in multi-step syntheses.

Applications in Drug Discovery

The primary and most well-documented application of **(R)-1-Cbz-2-cyanopyrrolidine** is as a key intermediate in the synthesis of cyanopyrrolidine-based DPP-4 inhibitors.[\[3\]](#)[\[4\]](#)[\[16\]](#)

DPP-4 Inhibition: DPP-4 is a serine protease that deactivates incretin hormones, which are responsible for regulating glucose homeostasis.[\[3\]](#) Inhibiting DPP-4 prolongs the action of these hormones, leading to improved glycemic control in patients with type 2 diabetes. The cyanopyrrolidine scaffold is an effective peptidomimetic that mimics the proline residue of natural DPP-4 substrates.[\[3\]](#)[\[5\]](#) The nitrile group forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, leading to potent inhibition.

Several marketed drugs, including Vildagliptin and Saxagliptin, are built upon this cyanopyrrolidine core, underscoring the industrial and therapeutic importance of its precursors like **(R)-1-Cbz-2-cyanopyrrolidine**.[\[4\]](#)[\[5\]](#) The synthesis of these drugs involves the deprotection of the Cbz group followed by coupling with other moieties to complete the final active pharmaceutical ingredient.

Beyond DPP-4 inhibitors, the chiral pyrrolidine scaffold is prevalent in many biologically active compounds and is explored in the development of agents targeting neurological disorders and other therapeutic areas.[\[2\]](#)[\[17\]](#)[\[18\]](#)

Safety and Handling

(R)-1-Cbz-2-cyanopyrrolidine is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.[\[19\]](#)

- Hazard Statements:
 - H301: Toxic if swallowed.[\[19\]](#)
 - H311: Toxic in contact with skin.[\[19\]](#)
 - H315: Causes skin irritation.[\[19\]](#)
 - H319: Causes serious eye irritation.[\[19\]](#)
 - H335: May cause respiratory irritation.[\[19\]](#)
- Precautionary Measures:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[1\]](#)[\[19\]](#)
 - P270: Do not eat, drink or smoke when using this product.[\[1\]](#)[\[19\]](#)
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[1\]](#)[\[19\]](#)
 - Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[1\]](#)[\[19\]](#)
 - Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[\[9\]](#)

Conclusion

(R)-1-Cbz-2-cyanopyrrolidine is a high-value chiral intermediate whose importance is firmly established in modern pharmaceutical synthesis. Its well-defined stereochemistry, coupled with the orthogonal reactivity of its cyano and Cbz functionalities, provides a reliable and versatile platform for constructing complex molecular architectures. Its central role in the production of leading anti-diabetic medications highlights its significance and ensures its continued relevance in the fields of organic synthesis and drug discovery. A thorough understanding of its chemical

properties, synthesis, and reactivity is essential for any scientist working on projects that leverage this powerful synthetic building block.

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